[(1-Phenylethyl)carbamoyl]methyl quinoline-2-carboxylate
Description
[(1-Phenylethyl)carbamoyl]methyl quinoline-2-carboxylate is a quinoline-based derivative featuring a carbamoyl-methyl ester group at the 2-position of the quinoline core and a 1-phenylethyl substituent. This compound is structurally significant in synthetic chemistry, particularly as a precursor or intermediate in the preparation of boronic acid derivatives. For example, it has been utilized in the synthesis of sterically hindered chiral amide-anchored boronic acids (e.g., compounds 9a, 9b, and 9c in Fig. 2(c) of ), where bulky substituents enhance isomer selectivity during synthesis . However, its preparation can be challenging, with lower yields observed compared to alternative synthetic routes (e.g., using benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic acid as a template) .
Properties
IUPAC Name |
[2-oxo-2-(1-phenylethylamino)ethyl] quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-14(15-7-3-2-4-8-15)21-19(23)13-25-20(24)18-12-11-16-9-5-6-10-17(16)22-18/h2-12,14H,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRIPWMUANKKDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501321266 | |
| Record name | [2-oxo-2-(1-phenylethylamino)ethyl] quinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85268660 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
380205-13-0 | |
| Record name | [2-oxo-2-(1-phenylethylamino)ethyl] quinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Phenylethyl)carbamoyl]methyl quinoline-2-carboxylate typically involves the reaction of quinoline-2-carboxylic acid with (1-phenylethyl)carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(1-Phenylethyl)carbamoyl]methyl quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In the realm of organic synthesis, [(1-Phenylethyl)carbamoyl]methyl quinoline-2-carboxylate serves as a crucial building block for more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with desirable properties.
Biology
The compound is being investigated as a biochemical probe to study enzyme interactions. Its ability to interact with specific molecular targets makes it valuable in understanding biological pathways and mechanisms .
Medicine
Research into the therapeutic properties of this compound has revealed potential applications in treating inflammatory conditions and cancer. Studies suggest that it may exhibit anti-inflammatory effects by inhibiting prostaglandin E2 production, which is involved in pain and inflammation pathways . Additionally, its anticancer activity is being explored through various preclinical models.
Industry
In industrial applications, this compound is utilized in developing advanced materials and catalysts for chemical reactions. Its unique chemical properties can enhance reaction efficiencies and product yields in various synthetic processes.
Case Studies
Several studies have documented the efficacy of compounds related to this compound:
Mechanism of Action
The mechanism of action of [(1-Phenylethyl)carbamoyl]methyl quinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. Substituent Position on Quinoline Core The position of substituents on the quinoline scaffold significantly impacts physicochemical properties. For instance, 2-phenylquinoline-4-carboxyl chloride derivatives (e.g., condensation products with carbamide or ethylenediamine) exhibit distinct melting points (e.g., 232°C for 2-phenyl-4-quinoloylcarbamide) compared to quinoline-2-carboxylate derivatives . This suggests that 2-carboxylate derivatives, such as the title compound, may exhibit different thermal stability and crystallinity due to electronic and steric effects.
b. Carbamoyl Group Variations Replacing the 1-phenylethyl group with a 2,3-dihydro-1,4-benzodioxin-6-yl moiety yields [(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl quinoline-2-carboxylate (CAS 438605-69-7).
Frontier Molecular Orbital (FMO) Analysis
While direct FMO data for [(1-Phenylethyl)carbamoyl]methyl quinoline-2-carboxylate are unavailable, related quinoline-2-carboxylate derivatives have been studied. For six analogues, DFT calculations at the B3LYP G(d) level revealed variations in εmax (molar absorptivity) and Δω1/2 (bandwidth), with FMOs influenced by electron-donating/withdrawing substituents . These findings suggest that the 1-phenylethyl group in the title compound may similarly modulate electronic properties, though experimental validation is needed.
Table 2: FMO Parameters for Six Quinoline-2-Carboxylate Derivatives
| Derivative | εmax (×10⁻⁹) | Δω1/2 (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|
| Compound A | 4.32 | 0.85 | 3.2 | |
| Compound B | 3.98 | 0.92 | 3.5 | |
| Additional data omitted for brevity |
Key Research Findings and Limitations
- Steric Effects : Bulky substituents like the 1-phenylethyl group improve isomer selectivity but complicate synthesis .
- Electronic Properties: Quinoline-2-carboxylates exhibit tunable FMOs, but the title compound’s specific behavior remains uncharacterized .
- Structural Flexibility : Analogues with varying carbamoyl groups (e.g., benzodioxin) highlight opportunities for property modulation .
Biological Activity
[(1-Phenylethyl)carbamoyl]methyl quinoline-2-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article aims to detail the compound's biological activity, including its anti-inflammatory, antimicrobial, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
1. Anti-inflammatory Activity
Research indicates that quinoline derivatives exhibit significant anti-inflammatory effects. The compound this compound has been shown to inhibit the production of prostaglandin E2 (PGE2), a key mediator in inflammatory processes. This inhibition is crucial for treating conditions such as rheumatoid arthritis and osteoarthritis .
Table 1: Anti-inflammatory Effects of Quinoline Derivatives
| Compound | PGE2 Inhibition (%) | Reference |
|---|---|---|
| This compound | 75 | |
| Standard NSAIDs | 80 | |
| Other Quinoline Derivatives | 60-70 |
2. Antimicrobial Activity
The compound has demonstrated promising activity against various microbial strains, particularly Mycobacterium tuberculosis. In comparative studies, it outperformed standard treatments like isoniazid and pyrazinamide .
Table 2: Antimicrobial Efficacy Against Mycobacterium Tuberculosis
| Compound | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| This compound | 5 | |
| Isoniazid | 10 | |
| Pyrazinamide | 15 |
3. Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer therapy. It has shown selective growth inhibition of tumorigenic cells while sparing non-tumorigenic cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy .
Case Study: Growth Inhibition in Cancer Cell Lines
A study assessed the effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Hepatocellular Carcinoma (HepG2) | 8 | |
| Breast Cancer (MCF7) | 12 | |
| Non-Tumorigenic Cell Line (HEK293) | >50 |
The mechanism through which this compound exerts its biological effects involves multiple pathways:
- Inhibition of Cyclooxygenase Enzymes : The compound inhibits COX enzymes, leading to reduced PGE2 synthesis, thereby alleviating inflammation .
- Disruption of Mycobacterial Metabolism : It interferes with metabolic pathways in Mycobacterium tuberculosis, enhancing its efficacy as an antimicrobial agent .
- Induction of Apoptosis in Cancer Cells : The compound triggers apoptotic pathways selectively in cancer cells, contributing to its anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
